2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
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Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is a part of a novel series of quaternary ammonium surfactants . These types of compounds are generally known to interact with bacterial cell membranes, disrupting their structure and leading to cell death .
Mode of Action
Based on its structural similarity to other quaternary ammonium compounds, it’s plausible that it interacts with the bacterial cell membrane, causing disruption and leakage of intracellular contents, which ultimately leads to cell death .
Biochemical Pathways
As a quaternary ammonium compound, it likely affects the integrity of the bacterial cell membrane, leading to a cascade of events that result in cell death .
Result of Action
The 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol has been evaluated as a wide spectrum antimicrobial agent against pathogenic fungal and bacterial strains . The compound’s action results in the disruption of the bacterial cell membrane, leading to leakage of intracellular contents and ultimately, cell death .
Action Environment
Like other quaternary ammonium compounds, its activity may be influenced by factors such as ph, temperature, and the presence of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: Similar structure but with a hydroxyl group at a different position.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: Contains an amine group instead of a hydroxyl group.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol is unique due to its specific hydroxyl group positioning, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKESGGPLKXRSFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679160 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-65-4 |
Source
|
Record name | 1,4-Dioxino[2,3-b]pyridin-7-ol, 2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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